molecular formula C11H15NO2 B12113839 Methyl 2-(isopropylamino)benzoate

Methyl 2-(isopropylamino)benzoate

Cat. No.: B12113839
M. Wt: 193.24 g/mol
InChI Key: LXTCFGRUQWTRFS-UHFFFAOYSA-N
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Description

Methyl 2-(isopropylamino)benzoate is an ester derivative of benzoic acid featuring an isopropylamino substituent at the 2-position of the aromatic ring. For example, procedures for similar compounds (e.g., methyl 2-benzoylamino-3-arylaminobut-2-enoates) involve refluxing aromatic amines with carbonyl-containing precursors in the presence of catalysts like para-toluenesulfonic acid (PTSA) . The isopropylamino group likely confers unique solubility and reactivity properties compared to other substituents, such as methoxy or halogen groups.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-(propan-2-ylamino)benzoate

InChI

InChI=1S/C11H15NO2/c1-8(2)12-10-7-5-4-6-9(10)11(13)14-3/h4-8,12H,1-3H3

InChI Key

LXTCFGRUQWTRFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(isopropylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(isopropylamino)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Scientific Research Applications

Methyl 2-(isopropylamino)benzoate is an organic compound with significant applications in pharmaceutical chemistry and organic synthesis. Its unique structure, characterized by a benzoate group with an isopropylamino substituent, contributes to its biological activity and versatility in medicinal chemistry. This article explores the diverse applications of this compound, supported by data tables and documented case studies.
Methyl 2-(isopropylamino)benzoate has a molecular formula of C12_{12}H17_{17}NO2_2 and a molecular weight of 209.27 g/mol. The presence of the isopropylamino group enhances its interaction with biological targets, making it a valuable precursor for synthesizing bioactive compounds.

Several synthesis methods have been developed for methyl 2-(isopropylamino)benzoate, including:
  • Esterification Reactions : Involving the reaction of isopropylamine with methyl 2-benzenecarboxylate.
  • Microwave-Assisted Synthesis : A time-efficient method that improves yield and reduces reaction time.
Research indicates that methyl 2-(isopropylamino)benzoate exhibits notable biological activities:
  • Anti-inflammatory Properties : Studies have shown its potential as an anti-inflammatory agent, which may be attributed to its ability to modulate inflammatory pathways.
  • Analgesic Effects : The compound has been investigated for its role in pain modulation, particularly through interactions with pain receptors.

Applications in Medicinal Chemistry

Methyl 2-(isopropylamino)benzoate serves as an intermediate in the development of various therapeutic agents. Its applications include:

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Spectral Data: While Ethyl 2-methoxybenzoate is characterized via IR, MS, and NMR , analogous data for this compound are absent in the evidence.
  • Synthetic Challenges: The target compound’s amino group may require protective strategies during synthesis, as seen in triazine-based pesticides where reactive groups are carefully managed .
  • Thermal Stability: Methoxy and halogenated analogs (e.g., C3–C6) show higher thermal stability due to electron-withdrawing effects , whereas amino-substituted esters may degrade faster under heat.

Biological Activity

Methyl 2-(isopropylamino)benzoate, a compound with the molecular formula C12H17NO2C_{12}H_{17}NO_2, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an isopropylamino group attached to a benzoate structure, which contributes to its unique reactivity and biological properties. The presence of the isopropylamino moiety enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

PropertyValue
Molecular FormulaC12H17NO2C_{12}H_{17}NO_2
Molecular Weight207.27 g/mol
SolubilitySoluble in organic solvents
AppearanceYellow crystalline solid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. It may function as an inhibitor or activator of specific enzymes, leading to alterations in cellular functions and signaling pathways.

  • Enzyme Interaction : The compound may inhibit or activate enzymes that play crucial roles in inflammation and other metabolic processes.
  • Receptor Binding : Its structural features allow it to bind selectively to certain receptors, influencing physiological responses.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. In experimental models, it has shown potential in reducing inflammation markers and edema. For instance, in a carrageenan-induced paw edema test, compounds similar to this compound demonstrated significant inhibition of paw edema development, indicating its potential as an anti-inflammatory agent .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies have shown that derivatives of benzoic acid with amino substitutions can exhibit varying degrees of antibacterial effects against common pathogens. This compound's structural similarity to these derivatives suggests it may possess similar antimicrobial properties .

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A study conducted on related compounds highlighted that methyl derivatives with isopropylamino groups exhibited notable anti-inflammatory activity compared to standard treatments like diclofenac. The compounds showed lower toxicity profiles while maintaining efficacy against inflammation .
  • Antimicrobial Activity Assessment : In another study focusing on the synthesis of related benzoate compounds, this compound was included in a series of tests against bacterial strains. Results indicated a promising antimicrobial profile, particularly against Gram-positive bacteria .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations suggest that the compound has favorable absorption characteristics due to its lipophilic nature, enhancing its potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(isopropylamino)benzoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Synthetic Routes :
    • Esterification : Start with 2-hydroxybenzoic acid (salicylic acid) and methyl chloride under basic conditions to form methyl salicylate.
    • Amidation : Introduce the isopropylamino group via nucleophilic substitution using isopropylamine, typically in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Optimization Strategies :
    • Catalysis : Use coupling agents like EDCI/HOBt to enhance amidation efficiency.
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate high-purity product .
    • Monitoring : Track reaction progress via TLC or HPLC (C18 column, UV detection at 254 nm) to ensure completion .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use 1^1H and 13^13C NMR to confirm ester and amine functionality. For example, the methyl ester group appears as a singlet (~3.8 ppm), while the isopropylamino group shows split peaks at ~2.9–3.1 ppm (CH) and 1.1–1.3 ppm (CH3_3) .
    • HRMS : Validate molecular weight (e.g., [M+H]+^+ at m/z 208.1334) and isotopic patterns .
  • Chromatography :
    • HPLC : Utilize reverse-phase columns (e.g., C18) with methanol/water gradients (70:30 to 90:10) to assess purity (>98%) and detect impurities .
  • Documentation : Record solvent systems, instrument parameters, and reference standards to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in the structural analysis of this compound derivatives?

Methodological Answer:

  • Crystallographic Validation : Perform single-crystal X-ray diffraction (SCXRD) to resolve ambiguities in bond angles or stereochemistry. Refine structures using SHELXL for high-resolution data (R-factor < 5%) .
  • Statistical Analysis : Apply Bayesian inference or χ² tests to compare experimental (e.g., NMR coupling constants) and computational (DFT-optimized) geometries. Discrepancies >2σ warrant re-evaluation of computational models .
  • Dynamic Studies : Conduct variable-temperature NMR to probe conformational flexibility that static models may overlook .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when biological assay results conflict with molecular docking simulations?

Methodological Answer:

  • Experimental Validation :
    • Derivative Synthesis : Prepare analogs (e.g., halogenated or piperazine-linked variants) and test bioactivity against controls .
    • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly .
  • Computational Adjustments :
    • Force Field Optimization : Refine docking parameters (e.g., solvation effects, protonation states) using molecular dynamics (MD) simulations.
    • Free Energy Calculations : Apply MM-PBSA/GBSA to account for entropy changes neglected in rigid docking .
  • Data Integration : Cross-reference assay results (IC50_{50}) with docking scores (ΔG) using multivariate regression to identify outlier compounds .

Q. How should researchers design experiments to address conflicting toxicity profiles observed in in vitro vs. in vivo studies of this compound analogs?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) that may explain differential toxicity .
  • Dose-Response Analysis : Perform in vivo pharmacokinetic studies (e.g., AUC, Cmax_{max}) to correlate exposure levels with observed effects .
  • Mechanistic Studies :
    • Cellular Pathways : Apply RNA-seq or proteomics to compare gene/protein expression in hepatocytes (in vitro) and liver tissue (in vivo) .
    • Toxicokinetics : Model interspecies differences using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling .

Methodological Considerations for Data Contradictions

Q. What statistical frameworks are appropriate for reconciling contradictory results in reaction yield optimization studies?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2k^k or response surface methodology) to isolate variables (temperature, catalyst loading) and identify interactions .
  • Multivariate Analysis : Apply principal component analysis (PCA) to datasets spanning yield, purity, and reaction time to detect confounding factors .
  • Robustness Testing : Repeat experiments under edge conditions (e.g., ±5°C from optimal) to assess reproducibility .

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